



Application Note: Mass Spectrometry Fragmentation Analysis of Erythroxytriol P

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| Compound of Interest | | |
|----------------------|------------------|-----------|
| Compound Name: | Erythroxytriol P | |
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and data interpretation guide for the mass spectrometry (MS) fragmentation analysis of **Erythroxytriol P**, a diterpenoid natural product. **Erythroxytriol P**, with the chemical formula C20H36O3 and a molecular weight of 324.5 g/mol , has been identified as (13S)-10-Demethyl-9 α -methylpimarane-5 α ,15,16-triol[1][2]. Understanding its fragmentation pattern is crucial for its identification in complex matrices, metabolite studies, and quality control in drug development. This document outlines the experimental workflow, predicted fragmentation pathways, and data presentation for the comprehensive analysis of this compound.

Introduction

Erythroxytriol P is a pimarane-type diterpenoid isolated from Erythroxylum monogynum[3]. Diterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them interesting candidates for drug discovery and development. Mass spectrometry is a powerful analytical technique for the structural characterization of these compounds. Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) provides valuable information about the molecule's structure through the analysis of its fragmentation patterns. This application note details the methodology for acquiring and interpreting the MS/MS data of Erythroxytriol P.



Experimental Protocol Sample Preparation

- Standard Solution: Prepare a 1 mg/mL stock solution of **Erythroxytriol P** in methanol.
- Working Solution: Dilute the stock solution with 50:50 methanol:water containing 0.1% formic acid to a final concentration of 1 μg/mL for direct infusion analysis. For LC-MS analysis, a concentration of 100 ng/mL is recommended.

Liquid Chromatography-Mass Spectrometry (LC-MS)

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.
- Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- · Gradient Elution:

0-2 min: 5% B

2-15 min: 5-95% B

o 15-18 min: 95% B

18-18.1 min: 95-5% B

18.1-22 min: 5% B

Flow Rate: 0.3 mL/min.

Injection Volume: 2 μL.

Column Temperature: 40 °C.



Mass Spectrometry Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- · Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 800 L/hr.
- Cone Gas Flow: 50 L/hr.
- Full Scan MS: m/z 50-500.
- MS/MS Fragmentation: Collision-induced dissociation (CID) with collision energy ramped from 10-40 eV.

Data Presentation

The expected major ions from the fragmentation of **Erythroxytriol P** are summarized in the table below. The fragmentation of pimarane diterpenoids often involves neutral losses of water (H2O) and other small molecules, as well as characteristic cleavages of the ring system.

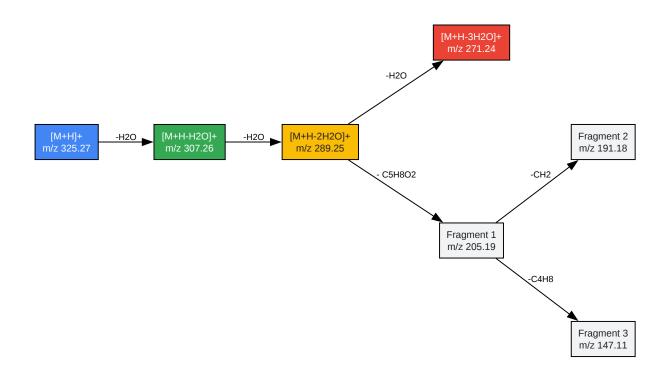


| Ion | Proposed Formula | Calculated m/z | Description |
|-------------|------------------|----------------|-----------------------------------------------------------------------|
| [M+H]+ | C20H37O3+ | 325.2743 | Protonated molecule |
| [M+H-H2O]+ | C20H35O2+ | 307.2637 | Loss of one water molecule |
| [M+H-2H2O]+ | C20H33O+ | 289.2531 | Loss of two water molecules |
| [M+H-3H2O]+ | C20H31+ | 271.2426 | Loss of three water molecules |
| Fragment 1 | C15H25+ | 205.1956 | Loss of the C4H10O3 side chain and subsequent rearrangements |
| Fragment 2 | C14H23+ | 191.1800 | Further fragmentation of the ring structure |
| Fragment 3 | C11H15+ | 147.1174 | Characteristic pimarane skeleton fragment |

Predicted Fragmentation Pathway

The proposed fragmentation pathway of **Erythroxytriol P** is initiated by the protonation of one of the hydroxyl groups, followed by successive neutral losses of water. Cleavage of the C-9/C-10 and C-5/C-10 bonds, along with retro-Diels-Alder reactions in the B-ring, are common fragmentation routes for pimarane-type diterpenoids, leading to the formation of characteristic fragment ions.





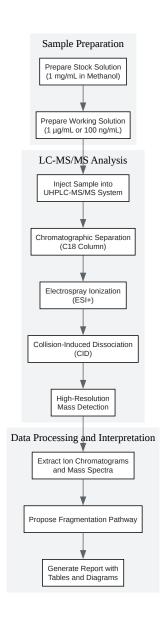
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Caption: Predicted fragmentation pathway of **Erythroxytriol P**.

Experimental Workflow

The overall workflow for the mass spectrometry fragmentation analysis of **Erythroxytriol P** is depicted below.





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Caption: Experimental workflow for **Erythroxytriol P** analysis.

Conclusion

This application note provides a comprehensive framework for the mass spectrometry fragmentation analysis of **Erythroxytriol P**. The detailed protocol, predicted fragmentation data, and visual workflows serve as a valuable resource for researchers in natural product chemistry, metabolomics, and drug development. The presented methodology can be adapted for the analysis of other pimarane-type diterpenoids, contributing to the broader understanding of this important class of compounds.



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